![molecular formula C₁₇H₁₉N₅O₅S B1140971 (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol CAS No. 6698-29-9](/img/structure/B1140971.png)
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol is a complex organic molecule featuring a purine base, a sulfonyl group, and a substituted oxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-aminopurine, 4-methylbenzenesulfonyl chloride, and a suitable oxolane derivative.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Analogues: Used as a precursor for the synthesis of various analogues with potential biological activity.
Catalysis: Acts as a ligand in catalytic reactions due to its unique structural features.
Biology
Antiviral Research: Investigated for its potential to inhibit viral replication by targeting viral enzymes.
Anticancer Research: Studied for its ability to interfere with DNA synthesis in cancer cells.
Medicine
Drug Development: Potential candidate for the development of new therapeutic agents targeting specific enzymes or receptors.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biotechnology: Employed in the development of biotechnological applications such as biosensors.
Wirkmechanismus
The compound exerts its effects primarily through interactions with specific molecular targets such as enzymes or receptors. The purine base can mimic natural nucleotides, allowing it to interfere with DNA or RNA synthesis. The sulfonyl group can enhance binding affinity to certain proteins, thereby modulating their activity. The oxolane ring provides structural stability and influences the overall conformation of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)methyl]oxolan-3-ol: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-chlorophenyl)sulfonylmethyl]oxolan-3-ol: Contains a chlorinated phenyl group, which may alter its reactivity and binding affinity.
Uniqueness
The presence of the sulfonyl group in (2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. This can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6698-29-9 |
|---|---|
Molekularformel |
C₁₇H₁₉N₅O₅S |
Molekulargewicht |
421.43 |
IUPAC-Name |
(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol |
InChI |
InChI=1S/C17H19N5O5S/c1-9-2-4-10(5-3-9)28(25,26)17(24)14-11(23)6-12(27-14)22-8-21-13-15(18)19-7-20-16(13)22/h2-5,7-8,11-12,14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,12+,14-,17?/m0/s1 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2C(CC(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Synonyme |
5’-(4-Methylbenzenesulfonate) 2’-Deoxyadenosine; 5’-p-Toluenesulfonate 2’-Deoxyadenosine; 5’-O-Tosyl-2’-deoxyadenosine; _x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

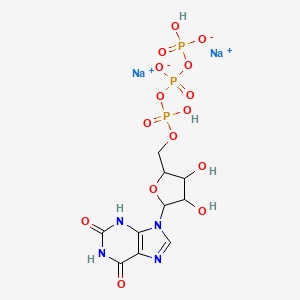
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2-hydroxy-4,6-bis(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140893.png)
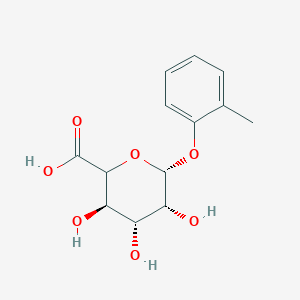
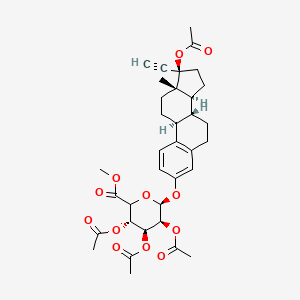
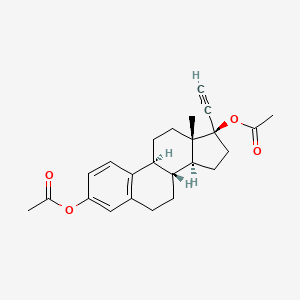
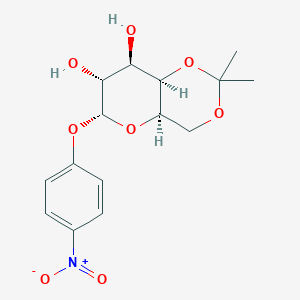
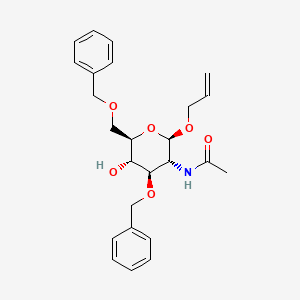
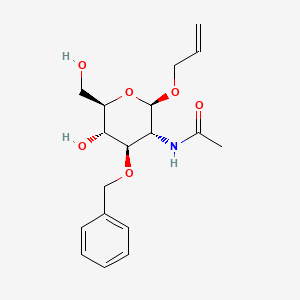
![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)
![(9S)-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1140907.png)

